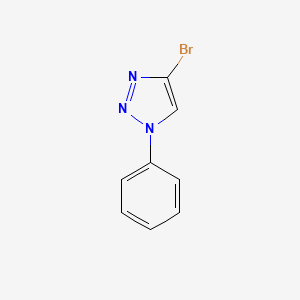

4-Bromo-1-phenyl-1H-1,2,3-triazole

描述

Structure

3D Structure

属性

IUPAC Name |

4-bromo-1-phenyltriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-8-6-12(11-10-8)7-4-2-1-3-5-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGYBJQSJWJEAFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(N=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90553535 | |

| Record name | 4-Bromo-1-phenyl-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116933-01-8 | |

| Record name | 4-Bromo-1-phenyl-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90553535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 1 Phenyl 1h 1,2,3 Triazole and Its Regioisomers

Conventional 1,3-Dipolar Cycloaddition Approaches for 1,2,3-Triazoles

The traditional method for synthesizing the 1,2,3-triazole ring system is the Huisgen 1,3-dipolar cycloaddition. wikipedia.orgwikipedia.org This reaction involves the direct addition of a 1,3-dipole, such as an organic azide (B81097), to a dipolarophile, typically an alkyne. wikipedia.org

Metal-Catalyzed Azide-Alkyne Cycloaddition (MAAC) Strategies

To overcome the limitations of the thermal Huisgen cycloaddition, metal-catalyzed azide-alkyne cycloaddition (MAAC) reactions have been developed. These methods offer significant improvements in terms of reaction rate, regioselectivity, and milder reaction conditions. scite.ai The most prominent examples are copper-catalyzed (CuAAC) and ruthenium-catalyzed (RuAAC) cycloadditions. nih.gov

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry" and is the most widely used method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. frontiersin.orgnih.govbohrium.com This reaction is highly reliable, regioselective, and proceeds under mild conditions, often in aqueous solvents. bohrium.comnih.govresearchgate.net

The active catalyst in CuAAC is the copper(I) ion. acs.org It can be introduced directly as a Cu(I) salt, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), or generated in situ from a Cu(II) salt, like copper(II) sulfate (B86663) (CuSO₄), using a reducing agent such as sodium ascorbate (B8700270). organic-chemistry.orgacs.org The use of sodium ascorbate also helps to prevent the oxidative homocoupling of terminal alkynes, a common side reaction. nih.gov A variety of ligands can be employed to stabilize the Cu(I) catalyst and enhance its activity. These include N-heterocyclic carbenes (NHCs) and various nitrogen- and phosphorus-based ligands. nih.govacs.org Reactions are typically carried out at room temperature in a range of solvents, including water, t-butanol, and mixtures of organic solvents and water. organic-chemistry.orgnih.gov

Table 1: Representative Catalyst Systems and Conditions for CuAAC

| Catalyst Precursor | Reducing Agent (if applicable) | Ligand (if applicable) | Solvent | Temperature | Reference(s) |

| CuSO₄·5H₂O | Sodium Ascorbate | None | Water/t-BuOH | Room Temperature | nih.govorganic-chemistry.org |

| CuI | None | N,N-Diisopropylethylamine (DIPEA) | Various organic solvents | Room Temperature | organic-chemistry.org |

| Copper powder | None | Imidazolium salts | Neat (solvent-free) | Room Temperature | acs.orgcsic.es |

| Cu/Fe bimetallic nanoparticles | None | None | Water | Room Temperature | organic-chemistry.org |

A key advantage of CuAAC is its exceptional regioselectivity, exclusively yielding the 1,4-disubstituted regioisomer. nih.govnih.gov This control is a direct result of the reaction mechanism, which involves the formation of a copper acetylide intermediate. The organic azide then reacts with this intermediate in a stepwise manner, with the terminal nitrogen of the azide attacking the internal carbon of the copper acetylide. This directed pathway leads to the selective formation of the 1,4-disubstituted triazole ring. For the synthesis of this compound, this would involve the reaction of phenyl azide with a bromo-substituted terminal alkyne in the presence of a copper(I) catalyst.

While CuAAC is highly effective for the synthesis of 1,4-disubstituted 1,2,3-triazoles, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a complementary method for the synthesis of 1,5-disubstituted regioisomers. nih.govnih.govacs.orgacs.org This reaction typically employs a ruthenium(II) catalyst, such as [CpRuCl]-based complexes (where Cp is pentamethylcyclopentadienyl). nih.govacs.orgorganic-chemistry.org

The RuAAC reaction proceeds through a different mechanistic pathway than CuAAC, involving the formation of a six-membered ruthenacycle intermediate. nih.govorganic-chemistry.org This mechanism dictates the opposite regioselectivity, leading to the formation of the 1,5-disubstituted triazole. nih.govorganic-chemistry.org Furthermore, RuAAC is also capable of catalyzing the cycloaddition of internal alkynes, providing access to fully substituted 1,2,3-triazoles. nih.govorganic-chemistry.org The reaction is generally carried out in non-protic solvents like benzene, toluene, or THF. acs.org

Table 2: Comparison of CuAAC and RuAAC

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) |

| Primary Product | 1,4-Disubstituted 1,2,3-triazoles | 1,5-Disubstituted 1,2,3-triazoles |

| Typical Catalysts | Cu(I) salts (e.g., CuI, CuSO₄/ascorbate) | Ru(II) complexes (e.g., [Cp*RuCl(PPh₃)₂]) |

| Alkyne Substrates | Terminal alkynes | Terminal and internal alkynes |

| Common Solvents | Water, t-BuOH, various organic solvents | Benzene, Toluene, THF |

| Reference(s) | nih.govnih.gov | nih.govnih.govacs.org |

Metal-Catalyzed Azide-Alkyne Cycloaddition (MAAC) Strategies

Palladium-Catalyzed Approaches to Bromo-Substituted Triazoles

Palladium catalysis provides a powerful tool for the construction of the triazole ring system with concomitant introduction of a bromine substituent. These methods often involve the formation of key intermediates that undergo palladium-mediated cyclization or coupling reactions.

Synthesis via Bromo(phosphoryl)ethyne and Azides

While direct palladium-catalyzed synthesis of this compound from bromo(phosphoryl)ethyne and phenyl azide is not extensively detailed in the provided results, related ruthenium-catalyzed cycloadditions offer insight into the reactivity of halogenated alkynes. For instance, cyclopentadienyl (B1206354) ruthenium(II) chloride complexes catalyze the reaction between 1-bromoalkynes and organic azides to yield 5-halo-1,2,3-triazoles. nih.gov This suggests the potential for analogous palladium-catalyzed pathways, although specific conditions and regiochemical outcomes would require further investigation. The success of such a reaction would likely depend on the electronic nature of the phosphonate (B1237965) group and the specific palladium catalyst and ligands employed.

One-Pot Syntheses from Dibromopropanoic Acids and Related Precursors

A notable palladium-catalyzed one-pot synthesis of 4-aryl-1H-1,2,3-triazoles has been developed using anti-3-aryl-2,3-dibromopropanoic acids and sodium azide. organic-chemistry.org This method utilizes a Pd2(dba)3/Xantphos catalytic system in DMF at 110°C. organic-chemistry.org The reaction proceeds through a proposed mechanism involving debrominative decarboxylation of the dibromopropanoic acid to form a (Z)-β-arylvinyl bromide intermediate. This intermediate then undergoes a cycloaddition with hydrazoic acid (HN3), generated in situ from sodium azide, to afford the 4-aryl-1H-1,2,3-triazole product. organic-chemistry.org While this specific protocol leads to aryl-substituted triazoles, its principles could potentially be adapted for the synthesis of bromo-substituted analogs by using appropriate starting materials.

| Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Ref. |

| Pd2(dba)3 / Xantphos | DMF | 110 | 36 | 58-71 | organic-chemistry.org |

Metal-Free Synthetic Protocols for this compound

Metal-free synthetic routes are gaining prominence due to their environmental and economic advantages. Several catalyst-free and organocatalytic methods have been established for the synthesis of bromo-substituted triazoles.

Cycloaddition of Nitroalkenes with Azides

The [3+2] cycloaddition reaction between nitroalkenes and azides presents a versatile and often metal-free pathway to functionalized 1,2,3-triazoles. researchgate.netthieme-connect.com The strong electron-withdrawing nature of the nitro group activates the alkene for cycloaddition. thieme-connect.com Specifically, the reaction of aryl-substituted α-fluoronitroalkenes with sodium azide has been shown to produce 4-fluoro-5-aryl-1,2,3-NH-triazoles, suggesting that similar strategies with bromo-substituted nitroalkenes could yield the desired 4-bromo-triazoles. researchgate.net A catalyst-free approach for the synthesis of 1,2,3-triazole derivatives has been demonstrated through the 1,3-dipolar cycloaddition of nitroalkenes with sodium azide under mild conditions. scielo.br This reaction proceeds smoothly to give pure products in good yields. scielo.br

Organocatalytic Approaches (e.g., DBU-catalyzed)

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic strong base, has been effectively utilized as an organocatalyst in the synthesis of triazole derivatives. rsc.orgrsc.orgnih.gov For instance, a DBU-water system provides an environmentally friendly medium for the reaction of aryl azides with active methylene (B1212753) compounds to produce 1,4,5-trisubstituted-1,2,3-triazoles under various conditions, including conventional heating and microwave irradiation. rsc.org DBU has also been shown to mediate the one-pot synthesis of triazolotriazines, highlighting its utility in promoting cyclization and rearrangement reactions leading to triazole-containing fused ring systems. rsc.orgnih.govresearchgate.netnih.gov While a direct DBU-catalyzed synthesis of this compound is not explicitly described, the existing methodologies suggest its potential as a catalyst for related transformations.

| Catalyst | Solvent | Conditions | Key Features | Ref. |

| DBU | Water | Conventional heating, ultrasonic, or microwave irradiation | Environmentally friendly, high atom economy, mild conditions | rsc.org |

| DBU | Ethanol | Room temperature | One-pot synthesis of fused triazoles | rsc.orgnih.govnih.gov |

Alternative Catalyst-Free Routes to Bromo-Triazoles

Several catalyst-free methods for synthesizing bromo-substituted triazoles have been reported. A notable example involves the reaction of α-bromoacroleins with organic azides in chloroform (B151607) at room temperature. beilstein-journals.org The bromine substituent in the acrolein acts as an electron-withdrawing group, facilitating the cycloaddition, which is followed by the elimination of hydrogen bromide to form the triazole ring. beilstein-journals.org Additionally, a scalable and chromatography-free synthesis of 2-(3-bromophenyl)-2H-1,2,3-triazole has been developed through the cyclization of an activated dihydrazone, demonstrating a robust, catalyst-free approach to N2-aryl-1,2,3-triazoles. researchgate.net Furthermore, the direct bromination of 1H-1,2,3-triazole with bromine in water can yield 4,5-dibromo-1H-1,2,3-triazole, which can then be selectively functionalized. researchgate.net

Unique Structural Features and Aromaticity of 4 Bromo 1 Phenyl 1h 1,2,3 Triazole

4-Bromo-1-phenyl-1H-1,2,3-triazole possesses a unique combination of structural features that contribute to its chemical behavior and utility. The core of the molecule is the 1,2,3-triazole ring, which is an aromatic system. nih.gov This aromaticity is a key factor in the stability of the triazole nucleus. researchgate.net The 1H-1,2,3-triazole isomer is a potent scaffold widely found in therapeutic agents and has garnered significant interest for its applications in medicinal chemistry, agrochemicals, and material science. nih.gov

Table 1: Physicochemical Properties of Selected Triazole Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| 1-(4-Bromobenzyl)-4-phenyl-1H-1,2,3-triazole | C15H12BrN3 | 314.18 | nih.gov |

| 4-(Bromomethyl)-1-phenyl-1H-1,2,3-triazole | C9H8BrN3 | 238.08 | sigmaaldrich.com |

| 1-(4-Bromophenyl)-1H-1,2,3-triazole | C8H6BrN3 | 224.06 | nih.gov |

| 4-Bromo-1-methyl-1H-1,2,3-triazole | C3H4BrN3 | Not specified | bldpharm.com |

This table presents a selection of related bromo-substituted triazole compounds to highlight the variations in molecular formula and weight. The data is for illustrative purposes and not an exhaustive list.

Historical Context and Evolution of Triazole Chemistry Relevant to 4 Bromo 1 Phenyl 1h 1,2,3 Triazole

The journey of triazole chemistry began in the late 19th century, but it was the development of new synthetic methodologies in the 20th and 21st centuries that truly unlocked its potential. nih.gov The initial discoveries laid the groundwork for understanding the fundamental properties of these heterocyclic systems. acs.org A significant milestone in the evolution of triazole chemistry was the advent of the Huisgen 1,3-dipolar cycloaddition. chemijournal.com This reaction provided a general method for the synthesis of 1,2,3-triazoles, but it often resulted in a mixture of regioisomers.

The landscape of triazole synthesis was dramatically transformed with the introduction of "click chemistry" in the early 2000s. chemijournal.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) offered a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. chemijournal.comresearchgate.net This breakthrough made the synthesis of compounds like 4-Bromo-1-phenyl-1H-1,2,3-triazole and its derivatives more straightforward and scalable, paving the way for their widespread investigation and application. researchgate.net The development of other metal-catalyzed and metal-free synthetic approaches has further expanded the toolkit available to chemists working with these valuable scaffolds. nih.govnih.gov The continuous refinement of these synthetic methods ensures that the exploration of triazole chemistry will remain a vibrant and productive area of research for the foreseeable future. chemijournal.com

This article provides a focused overview of the synthetic methodologies employed to produce this compound and its regioisomers. The discussion is centered on conventional and metal-catalyzed cycloaddition strategies, detailing the mechanisms, catalysts, and challenges associated with each approach.

Advanced Applications in Synthetic Organic Chemistry Utilizing 4 Bromo 1 Phenyl 1h 1,2,3 Triazole As a Building Block

Construction of Complex Heterocyclic Architectures

The bromo-substituted triazole core of 4-Bromo-1-phenyl-1H-1,2,3-triazole serves as an excellent scaffold for the construction of more intricate heterocyclic systems. The bromine atom provides a handle for various cross-coupling reactions, enabling the fusion or linkage of the triazole ring to other heterocyclic moieties. This strategy has proven to be a powerful tool for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Synthesis of Triazole-Containing Pyrazines

The synthesis of triazole-containing pyrazines can be envisioned through palladium-catalyzed cross-coupling reactions. For instance, a Stille or Suzuki coupling reaction between this compound and a suitable organotin or boronic acid derivative of a pyrazine (B50134) can lead to the formation of a direct C-C bond between the two heterocyclic rings. While direct literature on this specific transformation is emerging, the general reactivity of bromo-pyrazines and bromo-triazoles in such couplings is well-established, suggesting the feasibility of this approach. organic-chemistry.orgnih.gov

Another potential route involves the reaction of 4-amino-1-phenyl-1H-1,2,3-triazole, which can be synthesized from the bromo precursor via a Buchwald-Hartwig amination, with a 1,2-dicarbonyl compound. This condensation reaction is a known method for the formation of the pyrazine ring. organic-chemistry.org

Formation of Triazole-Oxadiazole Hybrid Systems

The construction of hybrid molecules containing both a 1,2,3-triazole and a 1,3,4-oxadiazole (B1194373) ring is of significant interest due to the broad spectrum of biological activities associated with these heterocycles. nih.govsemanticscholar.orgnih.govresearchgate.net A common strategy to link these two rings involves the conversion of the bromo group in this compound into a different functional group that can then be used to form the oxadiazole ring.

One plausible synthetic route begins with the conversion of the bromo-triazole to a corresponding carboxylic acid hydrazide. This can be achieved through a series of steps, including a palladium-catalyzed carbonylation to introduce a carboxyl group, followed by esterification and subsequent reaction with hydrazine (B178648) hydrate. The resulting triazole-hydrazide can then be cyclized with various reagents, such as carbon disulfide followed by oxidative cyclization, to furnish the 1,3,4-oxadiazole ring. semanticscholar.org A study on the synthesis of 1,3,4-oxadiazole-incorporated 1,2,3-triazole moieties demonstrated the successful linkage of these two heterocyclic systems, highlighting the potential for creating diverse hybrid molecules. nih.gov

Integration into Thiazole (B1198619) and Pyrazole (B372694) Derivatives

The versatility of this compound extends to its use in the synthesis of thiazole and pyrazole derivatives. The Hantzsch thiazole synthesis, a classic method for constructing the thiazole ring, can be adapted to incorporate the triazole moiety. nih.govnih.govgoogle.comorganic-chemistry.orgyoutube.com This would typically involve the reaction of a thioamide with an α-haloketone. In this context, the bromo-triazole could be first converted to a triazolyl-thioamide, which would then react with an appropriate α-haloketone to yield the desired triazole-thiazole hybrid.

For the synthesis of pyrazole derivatives, a common approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. researchgate.net this compound can be functionalized to contain a hydrazine moiety, which can then be reacted with a suitable diketone to form the pyrazole ring. Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, can be employed to link the bromo-triazole to a pre-functionalized pyrazole ring. researchgate.net

Preparation of Coumarin-Triazole Conjugates

Coumarin-triazole conjugates have garnered significant attention due to their interesting photophysical and biological properties. The synthesis of these conjugates can be efficiently achieved using this compound as a key intermediate. A Suzuki cross-coupling reaction between the bromo-triazole and a coumarin (B35378) boronic acid derivative represents a direct and effective method for creating a C-C bond between the two scaffolds. researchgate.net

Development of Polyfunctionalized Organic Molecules

The reactivity of the bromine atom in this compound is not limited to the construction of heterocyclic systems. It also serves as a versatile handle for the introduction of a wide range of functional groups, leading to the development of polyfunctionalized organic molecules. This is primarily achieved through various palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling allows for the introduction of aryl, heteroaryl, or vinyl substituents at the 4-position of the triazole ring by reacting the bromo-triazole with a corresponding boronic acid or ester. nih.govthieme-connect.demdpi.comnih.gov This reaction is highly tolerant of various functional groups, enabling the synthesis of a diverse library of 4-substituted-1-phenyl-1H-1,2,3-triazoles.

The Sonogashira coupling provides a powerful method for the formation of a carbon-carbon triple bond by reacting the bromo-triazole with a terminal alkyne. nih.govthieme-connect.denih.govscispace.comorganic-chemistry.org The resulting alkynyl-triazoles are valuable intermediates that can undergo further transformations, such as cycloadditions or reductions, to create even more complex molecules.

The Buchwald-Hartwig amination enables the formation of a carbon-nitrogen bond by coupling the bromo-triazole with a primary or secondary amine. nih.govacs.orgmdpi.com This reaction is a cornerstone of modern organic synthesis and provides access to a wide range of 4-amino-1-phenyl-1H-1,2,3-triazoles, which are important precursors for various bioactive compounds.

The Heck coupling reaction allows for the arylation or vinylation of the triazole ring by reacting the bromo-precursor with an alkene in the presence of a palladium catalyst. nih.govgoogle.comresearchgate.net This reaction introduces a new carbon-carbon double bond, further expanding the structural diversity of molecules that can be accessed from this compound.

A summary of these key cross-coupling reactions is presented in the table below:

| Cross-Coupling Reaction | Reactant | Product |

| Suzuki-Miyaura | Boronic acid/ester | Aryl/vinyl-substituted triazole |

| Sonogashira | Terminal alkyne | Alkynyl-substituted triazole |

| Buchwald-Hartwig | Amine | Amino-substituted triazole |

| Heck | Alkene | Alkenyl-substituted triazole |

Role in Ligand Design for Organometallic Catalysis

The 1,2,3-triazole moiety is an attractive component in the design of ligands for organometallic catalysis due to its strong coordination ability with various transition metals. nih.govscispace.comacs.orgacs.orgrsc.orgfrontiersin.orgtennessee.eduscispace.com this compound can be strategically functionalized to create novel mono- and bidentate ligands.

For instance, the bromine atom can be replaced with a coordinating group, such as a pyridine (B92270) or a phosphine, via a suitable cross-coupling reaction. This allows for the synthesis of bidentate ligands where the triazole nitrogen and the newly introduced group can chelate to a metal center. The electronic properties of the resulting metal complex can be fine-tuned by varying the substituents on the phenyl and triazole rings.

Furthermore, 1-phenyl-4-substituted-1H-1,2,3-triazoles can act as N-donor ligands, coordinating to metal centers through one of the nitrogen atoms of the triazole ring. The versatility of the cross-coupling reactions at the 4-position allows for the introduction of various sterically and electronically diverse substituents, which can significantly impact the catalytic activity and selectivity of the resulting organometallic complexes. nih.gov These tailored ligands have shown promise in a range of catalytic applications, including hydrogenation, cross-coupling reactions, and C-H activation.

Limited Publicly Available Research on this compound in Polymer Functionalization

While the 1,2,3-triazole scaffold is of significant interest in material science, specific research detailing the application of this compound as a building block for polymer functionalization is not extensively documented in publicly available scientific literature. General applications of 1,2,3-triazoles in polymer science include their use as photostabilizers, but detailed studies focusing on the covalent incorporation of the specific compound, this compound, into polymer chains are scarce.

The synthesis of this compound has been described, for instance, through the reaction of phenyl azide (B81097) with 1-bromoethenesulfonyl chloride in refluxing chloroform (B151607), which yields the target compound. This method provides a route to obtaining the potential building block for further chemical transformations.

In the broader context of polymer chemistry, functionalization often occurs via reactions involving the substituents on the heterocyclic ring. For this compound, the bromine atom at the 4-position and the phenyl group at the 1-position are the key reactive sites for potential polymer modification. The bromo-substituent, in particular, could theoretically be utilized in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to attach the triazole moiety to a polymer backbone containing appropriate functional groups. Similarly, nucleophilic substitution reactions could potentially be employed to graft the molecule onto a polymer.

However, a thorough search of scientific databases does not yield specific examples or detailed research findings where this compound has been explicitly used as a monomer in polymerization, for post-polymerization modification, or for the surface functionalization of materials. Consequently, data tables detailing reaction conditions, polymer properties, or specific research outcomes of such applications cannot be compiled at this time.

The field of polymer science is vast and continually evolving, and it is possible that such research exists in less accessible formats or is part of proprietary industrial research. Nevertheless, based on the available public domain literature, the role of this compound in material science, specifically in polymer functionalization, remains an area with limited exploration and documentation.

Theoretical and Computational Investigations of 4 Bromo 1 Phenyl 1h 1,2,3 Triazole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of heterocyclic compounds. These methods allow for a detailed examination of the molecule's geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry and conformational preferences of molecules. For 4-Bromo-1-phenyl-1H-1,2,3-triazole, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to find the most stable three-dimensional arrangement of its atoms. ekb.eg

The key conformational feature of this molecule is the dihedral angle between the phenyl ring and the triazole ring. Computational studies on similar bi-aryl or aryl-heterocycle systems investigate the potential energy surface (PES) by systematically rotating one ring relative to the other. ekb.eg This analysis reveals the most stable conformer, which is typically a non-planar arrangement that balances the steric hindrance between the rings and the electronic effects of conjugation. The optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. For the 1,2,3-triazole ring itself, calculated bond lengths are generally in good agreement with experimental data for related structures. rad-proceedings.org

Table 1: Representative Calculated Geometrical Parameters for a Phenyl-Triazole System Note: This table presents typical values for a related 1-phenyl-1,2,3-triazole structure, as calculated by DFT methods, to illustrate the outputs of such an analysis.

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP) |

| Bond Length | N1-N2 | 1.35 Å |

| N2-N3 | 1.30 Å | |

| N3-C4 | 1.38 Å | |

| C4-C5 | 1.37 Å | |

| C5-N1 | 1.38 Å | |

| C4-Br | 1.88 Å | |

| N1-C(phenyl) | 1.43 Å | |

| Bond Angle | C5-N1-N2 | 109.5° |

| N1-N2-N3 | 110.0° | |

| N2-N3-C4 | 107.5° | |

| Dihedral Angle | C(phenyl)-N1-C5-C4 | ~40-50° |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. youtube.com The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity. malayajournal.org Conversely, the LUMO serves as an electron acceptor, and its energy indicates the molecule's electrophilicity. youtube.commalayajournal.org

For this compound, the HOMO is typically localized over the electron-rich phenyl ring and the nitrogen atoms of the triazole ring. The LUMO is often distributed across the triazole ring and the C-Br bond, suggesting these are potential sites for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. malayajournal.orgresearchgate.net A larger energy gap implies higher kinetic stability and lower chemical reactivity. malayajournal.org Various chemical reactivity descriptors, such as hardness, softness, and electronegativity, can be calculated from the HOMO and LUMO energy levels. researchgate.netnih.gov

Table 2: Calculated Frontier Orbital Properties for a Substituted Phenyl-Triazole Derivative Note: This table shows representative data calculated for a similar triazole system to demonstrate the concepts.

| Parameter | Value (eV) |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic interactions. malayajournal.orgresearchgate.net The map is plotted on the molecule's electron density surface, with different colors representing different potential values.

Red/Yellow Regions : Indicate negative electrostatic potential, rich in electrons. These areas are prone to electrophilic attack and are associated with lone pairs on heteroatoms. researchgate.net For this compound, these regions are expected around the nitrogen atoms of the triazole ring.

Blue Regions : Indicate positive electrostatic potential, which is electron-poor. These sites are susceptible to nucleophilic attack. researchgate.net Such regions are typically found around hydrogen atoms.

Green Regions : Represent neutral or zero potential.

The MEP map for this compound would clearly show the electronegative character of the triazole nitrogens, making them sites for hydrogen bonding and coordination, while the regions around the phenyl ring hydrogens would show a positive potential. researchgate.netscispace.com

Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis) for Structural Elucidation

Computational methods are highly effective in predicting the spectroscopic properties of molecules, which serves as a powerful aid in the interpretation of experimental data and structural confirmation. mdpi.com

NMR Spectroscopy : Theoretical chemical shifts for ¹H and ¹³C NMR can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) technique. mdpi.com These calculated shifts, when compared with experimental spectra, help in the precise assignment of signals to specific atoms in the molecule. For instance, the chemical shift of the C5 proton in the triazole ring is a characteristic signal. mdpi.com

IR Spectroscopy : The vibrational frequencies in an Infrared (IR) spectrum can be computed using DFT. This allows for the assignment of specific absorption bands to the vibrational modes of functional groups, such as C-H stretching from the phenyl ring, N=N stretching within the triazole ring, and C-Br stretching. mdpi.com

UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). researchgate.net The calculations provide the absorption wavelengths (λmax) and corresponding oscillator strengths, which relate to the electronic transitions between molecular orbitals, such as the π → π* transitions common in aromatic and heterocyclic systems. nih.gov

Table 3: Comparison of Predicted Spectroscopic Data for a 1,4-disubstituted 1,2,3-triazole Note: This table illustrates the typical correlation between calculated and experimental spectroscopic data for a related triazole structure.

| Spectrum | Feature | Calculated Value | Experimental Value |

| ¹³C NMR | C4 (Triazole) | ~145-149 ppm | ~146-149 ppm mdpi.com |

| C5 (Triazole) | ~120-124 ppm | ~122-127 ppm mdpi.com | |

| ¹H NMR | H5 (Triazole) | ~7.9-8.5 ppm | ~8.0-8.8 ppm mdpi.com |

| IR | N=N Stretch | ~1300-1350 cm⁻¹ | ~1310-1350 cm⁻¹ mdpi.com |

| UV-Vis | λmax (π → π*) | ~250-270 nm | ~260-280 nm |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a vital tool for investigating the detailed pathways of chemical reactions, providing insights into transition states and reaction energies that are often difficult to probe experimentally.

For reactions involving this compound, such as nucleophilic substitution at the bromine-bearing carbon or further cycloaddition reactions, computational modeling can elucidate the entire reaction mechanism. researchgate.net By mapping the reaction coordinate, researchers can identify the structures and energies of reactants, intermediates, transition states, and products.

The transition state is the highest energy point along the reaction pathway and its structure is critical to understanding the reaction's feasibility and kinetics. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. For example, in a substitution reaction where the bromide is replaced by another group, DFT calculations can model the approach of the nucleophile, the formation of a transient intermediate or transition state, and the departure of the bromide leaving group. rsc.org Similarly, for cycloaddition reactions, computational analysis can predict the regioselectivity and stereoselectivity by comparing the activation energies of different possible pathways. acgpubs.org

Energetic Profiles and Reaction Pathways

The 1,2,3-triazole ring is a key structural motif known for its high degree of stability, which is attributed to its aromatic character. wikipedia.orgnih.gov All atoms in the triazole ring are sp² hybridized and planar, with six delocalized π-electrons that confer aromaticity. nih.gov From an energetic standpoint, the 1,2,3-triazole core possesses a significant positive heat of formation, largely due to the presence of the N–N–N linkage. sci-hub.se This inherent energetic property makes triazole derivatives valuable in the study of high-energy materials. sci-hub.seenergetic-materials.org.cnresearchgate.netbohrium.com The thermal decomposition of 1,2,3-triazoles is generally characterized by the cleavage of the ring and the release of molecular nitrogen (N₂), a highly stable molecule, which is an entropically favorable process. wikipedia.orgresearchgate.net

The most prevalent reaction pathway for the synthesis of 1,4-disubstituted-1,2,3-triazoles like this compound is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govresearchgate.netontosight.ai This highly efficient and regioselective "click chemistry" reaction involves the 1,3-dipolar cycloaddition between an azide (B81097) (phenyl azide, in this case) and a terminal alkyne. ontosight.aifrontiersin.org For the synthesis of the title compound, the reaction would proceed between phenyl azide and a suitable bromo-substituted two-carbon alkyne. Alternative metal-free pathways have also been developed, often requiring different reaction conditions. researchgate.net Further reactions of the bromo-substituted triazole are also of interest; for instance, studies on related dibromo-triazoles show that the bromine atoms can undergo lithium-bromine exchange reactions, allowing for subsequent functionalization at that position. rsc.org

Interactions with Macroscopic Systems and Surfaces

The unique electronic structure of 1,2,3-triazole derivatives makes them highly effective in interacting with macroscopic systems, most notably metal surfaces. nih.govmdpi.com This property is the basis for their widespread investigation and application as corrosion inhibitors for various metals and alloys, including steel, copper, and aluminum, in aggressive acidic or chloride-containing environments. nih.govmdpi.comdntb.gov.ua The interaction is governed by the adsorption of the organic molecules onto the metal surface, forming a protective barrier that insulates the metal from the corrosive medium. mdpi.comuniv-batna2.dzresearchgate.net

The corrosion inhibition mechanism of 1,2,3-triazole derivatives is a complex process involving multiple types of chemical interactions that lead to the formation of a stable, adsorbed protective film. mdpi.comuniv-batna2.dz The adsorption can occur through two primary mechanisms: physisorption and chemisorption. encyclopedia.pub

Physisorption involves electrostatic interactions between the inhibitor molecule and the metal surface. encyclopedia.pub In acidic solutions, the triazole ring can become protonated, and the resulting cation can be electrostatically attracted to a negatively charged metal surface (where anions like Cl⁻ have already been adsorbed). mdpi.comencyclopedia.pub

Chemisorption provides a more robust and stable interaction through the formation of coordinate covalent bonds. encyclopedia.pub This is considered the dominant mechanism for triazole inhibitors. For this compound, several structural features would contribute to this process:

Heteroatom Donation: The lone pair electrons on the three nitrogen atoms of the triazole ring act as electron-donating centers. mdpi.comencyclopedia.pub

π-Electron Donation: The π-electrons from both the aromatic triazole ring and the N1-phenyl ring can be donated to the vacant d-orbitals of the metal atoms (e.g., Fe, Cu). mdpi.comencyclopedia.pub

Retro-donation: A synergistic effect can occur where electrons from the filled d-orbitals of the metal are back-donated to the unoccupied molecular orbitals of the triazole inhibitor. encyclopedia.pubencyclopedia.pub

These donor-acceptor interactions result in a strongly adsorbed layer on the metal surface. mdpi.comuniv-batna2.dz The combination of these forces leads to the formation of a metal-inhibitor complex, effectively blocking the active sites for corrosion and retarding both anodic metal dissolution and cathodic hydrogen evolution reactions. mdpi.comencyclopedia.pub

| Interaction Type | Description | Contributing Molecular Features | Reference |

|---|---|---|---|

| Physisorption | Electrostatic attraction between the charged metal surface and the inhibitor molecule. | Protonated triazole ring (in acidic media); overall molecular dipole. | mdpi.comencyclopedia.pub |

| Chemisorption (Electron Donation) | Sharing of electrons from the inhibitor to vacant d-orbitals of the metal. | Lone pair electrons on N atoms; π-electrons of the triazole and phenyl rings. | mdpi.comencyclopedia.pubencyclopedia.pub |

| Chemisorption (Retro-donation) | Back-donation of electrons from metal d-orbitals to the inhibitor's empty orbitals. | Unoccupied molecular orbitals (e.g., π*) of the triazole ring system. | encyclopedia.pubencyclopedia.pub |

| Complex Formation | Formation of a coordinate complex between the inhibitor molecule and surface metal atoms. | The molecule as a whole acts as a ligand. | mdpi.com |

Molecular Docking Studies for Elucidating Binding Modes with Model Receptors

While specific molecular docking studies for this compound are not prominently reported, extensive research on structurally analogous 1,4-disubstituted-1,2,3-triazoles provides significant insight into the potential binding modes of this compound with various biological receptors. elsevierpure.comthesciencein.orgnih.govnih.govacs.orgresearchgate.net Molecular docking simulations predict the preferred orientation and interactions of a ligand within the binding site of a target protein, which is crucial for drug design and understanding pharmacological activity.

Studies on related compounds show that the 1-phenyl-1H-1,2,3-triazole scaffold can effectively interact with a range of protein targets, including enzymes like α-glucosidase, xanthine (B1682287) oxidase, and various kinases, as well as receptors and DNA. elsevierpure.comthesciencein.orgacs.orgresearchgate.net The binding is typically characterized by a combination of hydrogen bonding, hydrophobic interactions, and, where applicable, halogen bonding.

For this compound, the likely binding interactions within a model receptor active site would include:

Hydrogen Bonding: The nitrogen atoms of the triazole ring are potent hydrogen bond acceptors, frequently observed to interact with key amino acid residues such as Arginine, Histidine, or Tyrosine in receptor binding sites. elsevierpure.comacs.orgnih.gov

Hydrophobic Interactions: The phenyl ring provides a large hydrophobic surface that can engage in favorable van der Waals, π-π stacking, or T-shaped interactions with nonpolar residues like Phenylalanine, Leucine, and Valine. elsevierpure.comresearchgate.net

Halogen Bonding: The bromine atom at the C4 position can act as a halogen bond donor, forming a favorable, directional interaction with electron-rich atoms like oxygen or nitrogen on the protein backbone or side chains.

The following table summarizes findings from molecular docking studies on compounds containing the 1,2,3-triazole core, illustrating the common interaction patterns.

| Triazole Derivative Class | Model Receptor/Target | Key Predicted Interactions | Reference |

|---|---|---|---|

| 1,4-Disubstituted-1,2,3-triazoles | α-Glucosidase | Hydrogen bonding with Phe157, Arg312, and His279. | elsevierpure.comnih.gov |

| Halogenated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenols | Hormone Biosynthesis Enzymes | Effective binding to active sites analogous to native steroids. | nih.gov |

| (5-Bromothiophen-2-yl)(1-benzyl-1H-1,2,3-triazol-4-yl)methanones | Xanthine Oxidase | Interactions supported by the presence of a ketone moiety. | thesciencein.org |

| 8-Hydroxyquinoline-linked 1,2,3-triazoles | DNA (dodecamer) | Hydrogen bonding from triazole nitrogen to guanine (B1146940) base (DG4); π–π T-shaped hydrophobic interaction. | acs.org |

| Pyrazolo-1,2,3-triazole hybrids | Cyclin-Dependent Kinase 2 (CDK-2), Tubulin | Better binding affinities predicted compared to co-crystallized ligands. | researchgate.net |

These studies collectively suggest that this compound is a versatile scaffold with the potential to bind to a variety of biological targets through a predictable set of molecular interactions.

Conclusion and Future Research Directions for 4 Bromo 1 Phenyl 1h 1,2,3 Triazole

Summary of Current Research Advancements

Research surrounding 4-Bromo-1-phenyl-1H-1,2,3-triazole has largely focused on its utility as a synthetic intermediate. The presence of the bromine atom at the 4-position of the triazole ring allows for a variety of functionalization reactions, making it a key precursor for creating diverse molecular architectures.

A primary area of advancement is its use in cross-coupling reactions. The carbon-bromine bond is amenable to transformations such as Suzuki, and other palladium-catalyzed reactions, enabling the introduction of various aryl, and alkyl groups. This has been instrumental in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Furthermore, the 1-phenyl-1H-1,2,3-triazole core is recognized for its stability and its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking. This makes it an attractive component in the design of molecules intended to interact with biological targets. nih.gov For instance, derivatives of 1-phenyl-1,2,3-triazoles have been investigated for their potential as carbonic anhydrase inhibitors. nih.gov The synthesis of these complex molecules often relies on the "click-tail" approach, which highlights the modularity and reliability of triazole chemistry. nih.gov

The fundamental synthesis of the 1,2,3-triazole ring itself, often achieved through the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) and an alkyne, is a well-established and highly efficient method. nih.gov The copper(I)-catalyzed version of this reaction (CuAAC) is particularly noteworthy for its high regioselectivity, yielding the 1,4-disubstituted isomer exclusively under mild conditions. nih.gov This "click chemistry" approach provides a reliable route to the parent 1-phenyl-1H-1,2,3-triazole scaffold, which can then be brominated to yield the target compound.

Emerging Trends in Bromo-Triazole Chemistry

The field of bromo-triazole chemistry is witnessing several exciting new trends. A significant development is the exploration of these compounds in the synthesis of hybrid molecules, where the bromo-triazole moiety is combined with other pharmacologically active scaffolds. mdpi.commdpi.com This molecular hybridization strategy aims to create new chemical entities with enhanced or synergistic biological activities. nih.gov For example, the conjugation of triazoles with coumarins has been explored for antimicrobial applications. nih.gov

Another emerging area is the use of bromo-triazoles in the development of functional materials. The rigid, planar structure of the triazole ring, coupled with the potential for extensive functionalization, makes these compounds interesting candidates for applications in optoelectronics and as organic semiconductors. Research into 4H-1,2,4-triazole derivatives has already demonstrated their potential in these areas. nih.gov

Furthermore, there is a growing interest in the use of more sustainable and efficient synthetic methodologies. This includes the use of microwave-assisted synthesis and ultrasound-assisted techniques to accelerate reaction times and improve yields in the preparation of triazole derivatives. mdpi.comnih.gov The development of organocatalytic methods for triazole synthesis is also an active area of research, offering an alternative to metal-catalyzed reactions. nih.gov

Challenges and Opportunities in Synthesis and Functionalization

Despite the advancements, challenges remain in the synthesis and functionalization of this compound. One of the primary challenges lies in achieving regioselective functionalization, particularly when multiple reactive sites are present in a molecule. While the CuAAC reaction provides excellent control over the formation of the 1,4-disubstituted triazole ring, subsequent reactions at other positions require careful optimization of reaction conditions. nih.gov

The development of more versatile and "green" synthetic methods continues to be a priority. While classical methods are effective, they can sometimes require harsh conditions or the use of toxic reagents. mdpi.com The exploration of alternative energy sources like ultrasound and mechanochemistry presents an opportunity to develop more environmentally benign synthetic protocols. nih.gov

A significant opportunity lies in the further exploration of the C-H activation strategies for the functionalization of the phenyl ring. acs.org Amide-directed C-H alkynylation, for example, has shown promise in introducing new functional groups at specific positions, which could be applied to derivatives of this compound to create novel and complex molecules. acs.org

Prospective Areas for Theoretical and Applied Research

The future of research on this compound is promising, with several avenues for both theoretical and applied investigations.

Theoretical Research:

Computational Studies: Density functional theory (DFT) and other computational methods can be employed to study the electronic properties, reactivity, and reaction mechanisms of this compound and its derivatives. This can aid in predicting the outcomes of reactions and designing new synthetic strategies.

Structure-Activity Relationship (SAR) Studies: In silico modeling and SAR studies can help in understanding how structural modifications to the this compound scaffold affect its biological activity. mdpi.com This can guide the rational design of new drug candidates. nih.gov

Applied Research:

Medicinal Chemistry: The 1,2,3-triazole nucleus is a well-known pharmacophore present in numerous approved drugs. nih.govnih.gov Further exploration of derivatives of this compound as potential antimicrobial, antiviral, and anticancer agents is a key area of future research. nih.govresearchgate.net The ability to easily functionalize the bromo position makes it an ideal starting point for creating libraries of compounds for high-throughput screening.

Materials Science: The unique photophysical properties of some triazole derivatives suggest their potential use in the development of organic light-emitting diodes (OLEDs), sensors, and other electronic devices. nih.gov The bromo-functionality provides a handle for tuning these properties through further chemical modification.

Agrochemicals: Triazoles are a well-established class of fungicides used in agriculture. ontosight.ai Research into new bromo-triazole derivatives could lead to the development of more potent and selective agrochemicals.

Catalysis: The triazole ring can act as a ligand for metal catalysts. The synthesis and evaluation of new bromo-triazole-based ligands could lead to the discovery of novel and more efficient catalytic systems for a variety of organic transformations.

常见问题

Q. What are the most reliable methods for synthesizing 4-Bromo-1-phenyl-1H-1,2,3-triazole?

Answer: The synthesis typically involves two key steps:

Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

- React phenylacetylene with an azide precursor (e.g., benzyl azide) under Cu(I) catalysis to form the 1,2,3-triazole core. This method ensures regioselective formation of the 1,4-disubstituted triazole .

- Example: Use CuSO₄·5H₂O and sodium ascorbate in a 1:1 mixture of H₂O and tert-butanol at room temperature.

Bromination:

- Introduce the bromine substituent at the 4-position via electrophilic substitution. Bromine (Br₂) in acetic acid at 45–80°C selectively brominates the triazole ring, avoiding over-bromination by controlling stoichiometry and reaction time .

- Note: Avoid NaOBr, which can lead to polybrominated products (e.g., 1,4,5-tribromo derivatives) .

Q. How can I characterize the structure and purity of this compound?

Answer: Use a combination of techniques:

Q. What factors control the reactivity of the bromine substituent in this compound?

Answer: The bromine at the 4-position is activated for nucleophilic substitution (e.g., Suzuki coupling) due to:

- Electron-Withdrawing Triazole Ring: Enhances electrophilicity of the C-Br bond.

- Steric Accessibility: The 4-position is less sterically hindered compared to substituents near the phenyl group.

- Example: Bromine can be replaced via Pd-catalyzed cross-coupling (e.g., with arylboronic acids) under mild conditions (room temperature, aqueous ethanol) .

Advanced Research Questions

Q. How can this compound be utilized in catalytic applications?

Answer:

- Pd-Catalyzed Cross-Coupling: The bromine serves as a handle for constructing biaryl systems. For example, use Pd@click-Fe₃O₆/chitosan magnetic nanoparticles to catalyze Suzuki-Miyaura couplings with arylboronic acids, enabling recyclable, solvent-efficient reactions .

- Hydrogen Bonding in Catalysis: The triazole’s C–H group participates in non-covalent interactions (e.g., C–H⋯N/O), stabilizing transition states in asymmetric catalysis. Study these interactions via ¹H NMR in polar solvents (e.g., DMSO) .

Q. How do intermolecular interactions influence the crystal packing of this compound?

Answer: Crystal packing is governed by:

- C–H⋯X Hydrogen Bonds: For example, C–H⋯O/N interactions (bond lengths ~2.5–3.0 Å) link molecules into chains or layers .

- Halogen Bonding: Br⋯Br interactions (3.59–3.65 Å) contribute to 3D frameworks, as observed in monoclinic Pn space group structures .

- Pseudo-Symmetry: Some crystals exhibit pseudo-screw axes (e.g., shifted 2₁ axes) to optimize packing density, detectable via SHELXL refinement .

Q. How to resolve contradictions in crystallographic data for brominated triazoles?

Answer: Discrepancies in bond angles or dihedral angles often arise from:

- Substituent Effects: Electron-withdrawing groups (e.g., Br) flatten the triazole ring (r.m.s. deviation ~0.02–0.04 Å), altering torsion angles .

- Solvent of Crystallization: Polar solvents (e.g., chloroform) may induce conformational flexibility. Compare data from multiple solvents using WinGX/ORTEP for visualization .

- Validation Tools: Use checkCIF (IUCr) to identify outliers in bond lengths/angles and recalibrate refinement parameters in SHELXL .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。